(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride
Overview
Description
®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is a chiral primary amine that serves as a valuable building block in the synthesis of various pharmaceuticals and natural compounds. This compound is known for its versatility and utility in asymmetric catalysis and as a chiral ligand.
Mechanism of Action
Target of Action
The primary target of ®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is ω-transaminase . This enzyme plays a crucial role in the synthesis of key chiral intermediates for various drugs .
Mode of Action
The compound interacts with its target, ω-transaminase, through a process known as asymmetric reduction . This interaction results in the production of a key chiral intermediate, ®-(+)-1-(1-naphthyl)ethylamine . The catalytic efficiency of this process can be improved through certain mutations in the ω-transaminase enzyme .
Biochemical Pathways
The compound affects the asymmetric synthesis pathway . This pathway is responsible for the production of chiral amines, which are valuable building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds .
Result of Action
The action of ®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride results in the production of ®-(+)-1-(1-naphthyl)ethylamine . This chiral intermediate is crucial for the synthesis of the calcimimetic drug cinacalcet hydrochloride .
Biochemical Analysis
Biochemical Properties
®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of chiral amines. It interacts with enzymes such as ω-transaminases, which are valuable in biocatalysis due to their stereospecificity and broad substrate range . These interactions typically involve the formation of external aldimines with the coenzyme pyridoxal-5′-phosphate (PLP), leading to the production of chiral amines through transamination reactions .
Cellular Effects
The effects of ®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of enzymes involved in amino acid metabolism, thereby altering metabolic flux and gene expression patterns . These changes can lead to variations in cellular responses and overall cell health.
Molecular Mechanism
At the molecular level, ®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s interaction with ω-transaminases, for example, involves the formation of a quinonoid intermediate, which is crucial for the transamination process . This interaction highlights the compound’s role in enzyme catalysis and its potential to influence biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the need for careful monitoring of its stability during experiments.
Dosage Effects in Animal Models
The effects of ®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher doses, toxic or adverse effects can occur, including enzyme inhibition and disruption of cellular processes . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as ω-transaminases and pyridoxal-5′-phosphate, influencing the production of chiral amines and other metabolites . These interactions can affect metabolic flux and the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of ®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its use in biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride typically involves the asymmetric transformation of pre-prepared or in situ formed NH imines. Biomimetic chemocatalysis inspired by enzymatic transaminations has emerged as an appealing method to access chiral primary amines . The hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts represent an atom-economical and scalable route to access value-added primary amines .
Industrial Production Methods
Industrial production methods for this compound often involve the use of ω-transaminase variants from Arthrobacter sp. to facilitate the synthesis of valuable synthons on a preparative scale . Optimization of reaction conditions is crucial to achieve excellent isolated yields and stereocontrol.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or ketones.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, ammonia for reductive amination, and various oxidizing agents for oxidation reactions. The conditions often involve the use of transition metal catalysts to enhance reaction efficiency and selectivity .
Major Products Formed
The major products formed from these reactions include chiral primary amines, secondary amines, tertiary amines, imines, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral ligand or organo-catalyst for asymmetric catalysis.
Biology: It serves as a building block for the synthesis of various biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceuticals, particularly those requiring chiral amine intermediates.
Industry: It is used in the production of fine chemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(1-Aminoethyl)nicotinonitrile dihydrochloride
- ®-3-(1-Aminoethyl)aniline hydrochloride
- ®-2-(1-Aminoethyl)aniline hydrochloride
Uniqueness
®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is unique due to its specific chiral configuration and its utility in asymmetric catalysis. Its ability to form stable chiral intermediates makes it particularly valuable in the synthesis of enantiopure compounds, which are essential in the pharmaceutical industry.
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H/t8-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKBUIGUNHZFKY-YCBDHFTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N(C)C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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